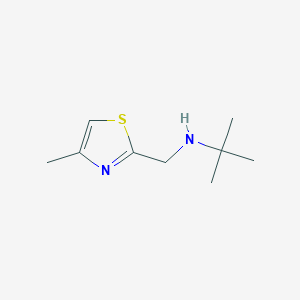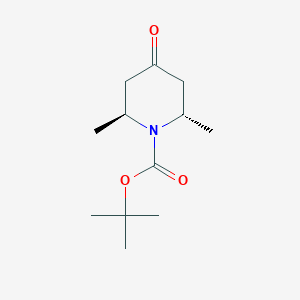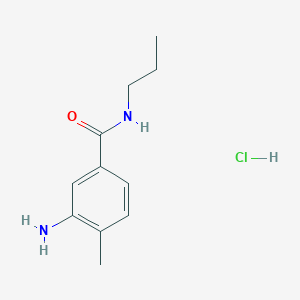![molecular formula C8H11ClN4 B3095695 5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride CAS No. 1268983-06-7](/img/structure/B3095695.png)
5,6,7,8-Tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile hydrochloride
Overview
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine carboxylates are valuable scaffolds for drug design and medicinal chemistry . They are synthesized from commercially and cheaply available Methyl pyrazole 3,5-dicarboxylate .
Synthesis Analysis
The synthesis of this compound involves alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes concomitant cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished cleanly using borane and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .Chemical Reactions Analysis
The free N-terminal of the diazepine undergoes smooth Buchwald and Chan arylations among various standard chemistry applications examined on this pharmacophore .Scientific Research Applications
Drug Design
The structure of this compound is used as a scaffold in the design of new drugs . Its unique structure allows for a variety of chemical modifications, enabling the creation of a wide range of potential therapeutic agents .
Medicinal Chemistry
In medicinal chemistry, this compound is used as a building block to create more complex molecules . Its reactivity patterns make it a versatile component in the synthesis of various pharmacophores .
Synthesis of Pyrazolo-Diazepine Pharmacophore
The compound is used in the synthesis of the pyrazolo-diazepine pharmacophore . This pharmacophore is a part of many biologically active compounds and is used in the development of new drugs .
Buchwald and Chan Arylations
The free N-terminal of the diazepine in the compound can undergo smooth Buchwald and Chan arylations . These reactions are used to introduce aryl groups into molecules, which can enhance their biological activity .
Production of Anti-Diabetes Drugs
Research has indicated that similar structures have been used in the production of FDA-approved anti-diabetes type 2 drug sitagliptin phosphate . This suggests potential applications of the compound in the development of treatments for diabetes .
Development of Treatments for Hormone Disorders
Compounds with similar structures have been used as neurokinin-3 receptor antagonists, which are potential therapeutics for sex hormone disorders . This suggests that the compound could be used in the development of treatments for these conditions .
Antitumor Applications
Research has shown that hybrid molecules containing similar structures have potent antitumor effects . This suggests potential applications of the compound in the development of cancer treatments .
Development of Treatments for Inflammatory Conditions
Compounds with similar structures have been used as P2X7 antagonists, which are potential therapeutics for conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain . This suggests that the compound could be used in the development of treatments for these conditions .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.ClH/c9-5-7-4-8-6-10-2-1-3-12(8)11-7;/h4,10H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJHBXBQJIUNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN2C1)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Propylamino)methyl]phenol](/img/structure/B3095636.png)
![(3S,7R,8AS)-3-(cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B3095647.png)

amino}propanoate](/img/structure/B3095671.png)


![[2-(1H-Benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095679.png)

![1-[(1-Methyl-1H-pyrrol-2-yl)methyl]-4-piperidinecarboxylic acid hydrate](/img/structure/B3095724.png)
